molecular formula C7H7N3O4 B2435890 (6-Nitro-1,3-benzodioxol-5-yl)hydrazine CAS No. 1146290-63-2

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine

Cat. No.: B2435890
CAS No.: 1146290-63-2
M. Wt: 197.15
InChI Key: QEBPQOLOKZLPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Nitro-1,3-benzodioxol-5-yl)hydrazine” is a chemical compound with the molecular formula C7H7N3O4 . It has an average mass of 197.148 Da and a monoisotopic mass of 197.043655 Da .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place and kept sealed in dry conditions .

Scientific Research Applications

Antimicrobial Applications

(6-Nitro-1,3-benzodioxol-5-yl)hydrazine derivatives have shown potential in antimicrobial applications. Specifically, certain derivatives synthesized by the reaction of 2 H-benzo[b][1,4]thiazin-3(4 H)-one with hydrazine derivatives and subsequent oxidation have exhibited potent antimicrobial activity. The efficacy of these compounds was confirmed through FTIR, 1 HNMR, 13 CNMR, and Mass studies, with some compounds showing significant potency against microbial species. This suggests a promising role for these derivatives in developing new antimicrobial agents (Maheshwari & Goyal, 2016) (Maheshwari & Goyal, 2017).

Structural Studies

The structural aspects of this compound and its derivatives have been explored in various studies. For instance, the complete molecule of a related compound was generated by applying a center of inversion, revealing weak π–π intermolecular interactions that provide some packing stability (Jasinski et al., 2011).

Antiproliferative and Antibacterial Activity

Compounds functionalized with 6-nitro groups synthesized by the reaction of benzylidene tetralones with hydrazine have demonstrated antiproliferative activity against cancer cell lines and antibacterial activity against specific strains. This highlights the potential of these compounds in cancer treatment and bacterial infection control (Cuartas et al., 2019).

Energetic Compound Applications

This compound derivatives have been assessed for their potential as high-performance and safe energetic compounds. Studies have focused on their physical, thermodynamic, sensitivity, detonation, and combustion properties, comparing them to well-known explosives. The results suggest these compounds could serve as organic explosives or energetic ingredients in solid propellants (Keshavarz et al., 2015).

Safety and Hazards

“(6-Nitro-1,3-benzodioxol-5-yl)hydrazine” may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The future directions for research on “(6-Nitro-1,3-benzodioxol-5-yl)hydrazine” and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

Properties

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c8-9-4-1-6-7(14-3-13-6)2-5(4)10(11)12/h1-2,9H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBPQOLOKZLPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.